Diethyl maleate
Overview
Description
Diethyl maleate is an organic compound with the chemical formula C₈H₁₂O₄. It is a colorless liquid at room temperature and is known for its role as a maleate ester. The compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Diethyl maleate (DEM) is a thiol-reactive α,β-unsaturated carbonyl compound . Its primary target is glutathione (GSH) , a crucial antioxidant in cells . GSH plays a significant role in preventing cellular damage caused by reactive oxygen species such as free radicals and peroxides .
Mode of Action
DEM interacts with its target, GSH, by depleting it in exposed cells . This interaction is facilitated by the disruption of disulfide bonds, leading to conformational changes in proteins and altering their activity .
Biochemical Pathways
The primary biochemical pathway affected by DEM is the glutathione pathway . By depleting GSH, DEM disrupts the normal functioning of this pathway, leading to a decrease in the cell’s antioxidant capacity . This can result in increased cellular susceptibility to oxidative stress .
Result of Action
The depletion of GSH by DEM can lead to a variety of molecular and cellular effects. At the molecular level, the reduction in GSH levels can disrupt redox homeostasis, leading to oxidative stress . At the cellular level, this oxidative stress can cause damage to various cellular components, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
Diethyl maleate plays a significant role in biochemical reactions due to its ability to deplete glutathione levels in cells. Glutathione is a crucial antioxidant that protects cells from oxidative stress. This compound interacts with glutathione by forming a conjugate, which leads to the depletion of intracellular glutathione levels . This interaction is particularly important in studies related to oxidative stress and redox biology. Additionally, this compound has been shown to interact with various enzymes and proteins involved in the antioxidant defense system, such as glutathione S-transferase .
Cellular Effects
This compound has profound effects on cellular processes. By depleting glutathione levels, it induces oxidative stress in cells, which can impair cell proliferation and function . For instance, in 3T3 fibroblasts, this compound has been shown to impair cell proliferation by depleting nuclear glutathione . Moreover, this compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of the cell . It has also been observed to impact male reproductive activity in mice by reducing sperm concentration and motility .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of disulfide bonds in proteins, leading to conformational changes and altered protein activity . This compound acts as an electrophile, reacting with the sulfhydryl groups of glutathione and other thiol-containing molecules . This reaction results in the formation of a conjugate, which depletes glutathione levels and induces oxidative stress. Additionally, this compound can modulate the activity of redox-sensitive transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), by altering the cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable at room temperature but can degrade under certain conditions . Over time, the depletion of glutathione by this compound can lead to long-term effects on cellular function, including sustained oxidative stress and altered gene expression . In in vitro studies, the effects of this compound on cellular processes can be observed within hours of exposure, while in vivo studies may show effects over a longer duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress without causing significant toxicity . At high doses, this compound can cause severe oxidative stress, leading to toxic effects such as liver damage and impaired reproductive function . In male mice, high doses of this compound have been shown to reduce sperm concentration and motility, as well as decrease litter size .
Metabolic Pathways
This compound is involved in metabolic pathways related to glutathione metabolism. It depletes glutathione levels by forming a conjugate with glutathione, which is then metabolized and excreted from the cell . This depletion of glutathione can affect various metabolic processes, including the detoxification of reactive oxygen species and the regulation of redox-sensitive signaling pathways . This compound also influences the activity of enzymes involved in glutathione synthesis and metabolism, such as glutathione S-transferase .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion . Once inside the cell, it can interact with intracellular glutathione and other thiol-containing molecules. The distribution of this compound within tissues can vary depending on the tissue type and the presence of transporters or binding proteins . In some cases, this compound may accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with glutathione and other thiol-containing molecules . It can also affect other cellular compartments by altering the redox state of the cell. For example, this compound has been shown to deplete nuclear glutathione, which can impair cell proliferation and function . The localization and activity of this compound can be influenced by various factors, including the presence of targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl maleate is synthesized through the esterification of maleic acid or maleic anhydride with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The process can be carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced by adding maleic anhydride, absolute ethanol, a solid acid catalyst, and a water-carrying agent to a reaction container. The mixture is heated to carry out reflux water separation until no water drops appear. The reaction is then continued for an additional 25-30 minutes before cooling, washing, drying, and distilling to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can participate in substitution reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alcohols and acids under acidic or basic conditions.
Major Products:
Oxidation: Maleic acid.
Reduction: Succinic acid.
Substitution: Various esters depending on the reagents used.
Scientific Research Applications
Diethyl maleate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Dimethyl maleate
- Dibutyl maleate
- Diethyl malonate
Comparison:
- Dimethyl maleate: Similar in structure but has methyl groups instead of ethyl groups. It is also used in esterification reactions and as a dienophile in Diels-Alder reactions .
- Dibutyl maleate: Has butyl groups instead of ethyl groups, making it more hydrophobic. It is used in the production of polymers and resins .
- Diethyl malonate: Similar in structure but has an additional methylene group. It is used in the synthesis of barbiturates and other pharmaceuticals .
Diethyl maleate is unique due to its specific reactivity with thiol groups and its applications in both industrial and medical fields.
Properties
IUPAC Name |
diethyl (Z)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRKVQEAMIZSS-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020464 | |
Record name | Diethyl maleate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline] | |
Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |
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Record name | Diethyl maleate | |
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Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
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Boiling Point |
218.00 °C. @ 760.00 mm Hg | |
Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
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Solubility |
1.40E+04 mg/L @ 30 °C (exp) | |
Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
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CAS No. |
141-05-9, 623-91-6, 68988-24-9 | |
Record name | Diethyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-05-9 | |
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Record name | Diethyl maleate | |
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Record name | DIETHYL MALEATE | |
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Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |
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Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |
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Record name | Diethyl maleate | |
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Record name | Diethyl maleate | |
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Record name | DIETHYL MALEATE | |
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Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1 - 2 °C | |
Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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